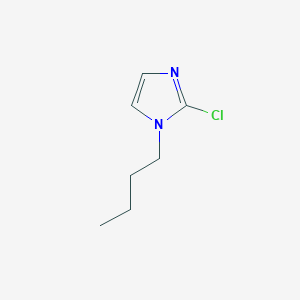
1-ブチル-2-クロロ-1H-イミダゾール
概要
説明
1-Butyl-2-chloro-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a yellow solid at room temperature .
Synthesis Analysis
The synthesis of imidazoles, including 1-Butyl-2-chloro-1H-imidazole, has seen significant advances in recent years . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 1-Butyl-2-chloro-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a chlorine atom .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
1-Butyl-2-chloro-1H-imidazole has a predicted boiling point of 256.1±23.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.31 .科学的研究の応用
治療の可能性
1-ブチル-2-クロロ-1H-イミダゾールの基本構造であるイミダゾールは、幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、潰瘍形成などのさまざまな生物活性を示します .
非対称クロロヒドリンエステルの合成
1-ブチルイミダゾールは、非対称クロロヒドリンエステルの合成に影響を与えることが報告されています .
複素環状メソメリックベタインの合成
1-ブチルイミダゾールは、複素環状メソメリックベタインの合成に使用できます .
1-(1-ブチル-3-イミダゾリオ)プロパン-3-スルホネート(BIm3S)の合成
1-ブチルイミダゾールは、1-(1-ブチル-3-イミダゾリオ)プロパン-3-スルホネート(BIm3S)の合成に使用されました .
機能性分子における重要な構成要素
イミダゾールは、さまざまな日常的な用途で使用される機能性分子の重要な構成要素です . イミダゾールは、医薬品や農薬の従来の用途から、太陽電池用染料やその他の光学用途、機能性材料、触媒といった新興研究に至るまで、幅広い用途で使用されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
1-Butyl-2-chloro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications . Imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase , which plays a crucial role in the biosynthesis of sterols in fungi.
Mode of Action
The primary mode of action of 1-Butyl-2-chloro-1H-imidazole involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, 1-Butyl-2-chloro-1H-imidazole disrupts the synthesis of ergosterol, leading to changes in the fungal cell membrane lipid composition .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by 1-Butyl-2-chloro-1H-imidazole leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols . This alters the cell membrane’s permeability and fluidity, affecting the function of membrane-bound enzymes and disrupting active transport mechanisms . The disruption of these biochemical pathways ultimately results in the growth inhibition of the fungal cell .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure and formulation .
Result of Action
The result of 1-Butyl-2-chloro-1H-imidazole’s action is the disruption of fungal cell growth . By inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, 1-Butyl-2-chloro-1H-imidazole alters the cell’s permeability and disrupts its normal functions . This leads to the inhibition of fungal cell growth and proliferation .
Action Environment
The action of 1-Butyl-2-chloro-1H-imidazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . .
生化学分析
Biochemical Properties
1-Butyl-2-chloro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an N-coordinated ligand, forming complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, 1-Butyl-2-chloro-1H-imidazole has been shown to inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to osmotic imbalance and growth inhibition of fungal cells .
Cellular Effects
The effects of 1-Butyl-2-chloro-1H-imidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 14α-demethylase, 1-Butyl-2-chloro-1H-imidazole disrupts the synthesis of ergosterol, leading to altered cell membrane composition and permeability . This disruption affects cell signaling pathways that rely on membrane-bound receptors and enzymes, ultimately impacting gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 1-Butyl-2-chloro-1H-imidazole exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This binding interaction inhibits the enzyme’s activity, leading to a buildup of lanosterol and a deficiency of ergosterol in the cell membrane . The resulting changes in membrane composition affect various cellular functions, including nutrient transport, signal transduction, and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-2-chloro-1H-imidazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 1-Butyl-2-chloro-1H-imidazole in in vitro studies has demonstrated sustained inhibition of cytochrome P450 14α-demethylase, leading to persistent alterations in cell membrane composition and function . In vivo studies have also indicated that the compound’s effects on cellular function are maintained over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 1-Butyl-2-chloro-1H-imidazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome P450 14α-demethylase without causing significant toxicity . At higher doses, 1-Butyl-2-chloro-1H-imidazole can induce toxic effects, including liver damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
1-Butyl-2-chloro-1H-imidazole is involved in metabolic pathways related to the biosynthesis of sterols, particularly ergosterol. The compound interacts with cytochrome P450 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol . This inhibition affects the overall metabolic flux within the cell, leading to an accumulation of lanosterol and a decrease in ergosterol levels . The altered metabolite levels can impact various cellular processes, including membrane synthesis, signal transduction, and energy production .
Transport and Distribution
Within cells and tissues, 1-Butyl-2-chloro-1H-imidazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can interact with intracellular targets . Additionally, 1-Butyl-2-chloro-1H-imidazole may be transported by specific carrier proteins that facilitate its movement within the cell . The distribution of the compound within tissues is influenced by its binding affinity to various biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 1-Butyl-2-chloro-1H-imidazole is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 14α-demethylase is found . This localization allows 1-Butyl-2-chloro-1H-imidazole to effectively inhibit the enzyme and disrupt sterol biosynthesis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
特性
IUPAC Name |
1-butyl-2-chloroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYIIIPSRKUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653274 | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-55-2 | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)
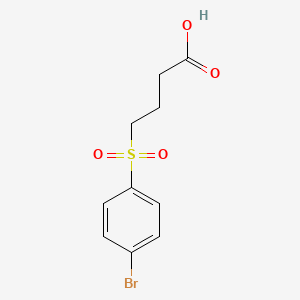
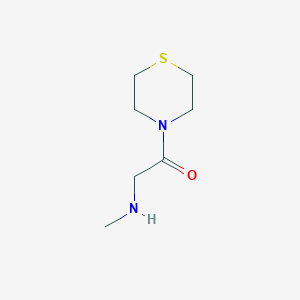
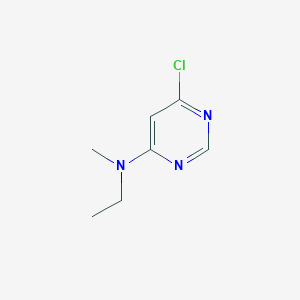
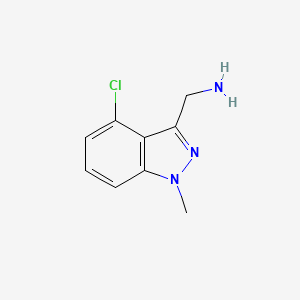


amine](/img/structure/B1460769.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)

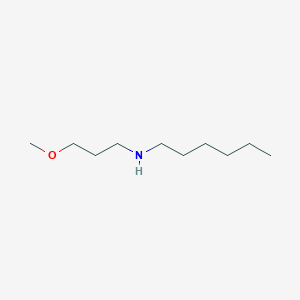

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)